2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the trifluoroethyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions to introduce the desired substituents.
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine, which can be introduced via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the intermediate with 2-methyl-4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
In medicine, 2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance its binding affinity to these targets, while the imidazo[1,2-a]pyridine core can interact with active sites or binding pockets. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-(2-oxo-2-phenylethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
- 2-methyl-N-(4-(2-oxo-2-(methylamino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
The presence of the trifluoroethyl group in 2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide distinguishes it from similar compounds. This group can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-12-17(26-9-3-2-4-15(26)24-12)18(28)25-14-7-5-13(6-8-14)10-16(27)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDTRKBJLXQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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